molecular formula C14H26O3 B14591480 Methyl 9-methoxy-5,9-dimethyldec-3-enoate CAS No. 61099-51-2

Methyl 9-methoxy-5,9-dimethyldec-3-enoate

Katalognummer: B14591480
CAS-Nummer: 61099-51-2
Molekulargewicht: 242.35 g/mol
InChI-Schlüssel: DLAQSVDROKZHST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 9-methoxy-5,9-dimethyldec-3-enoate is an organic compound with a complex structure that includes a methoxy group, a methyl group, and a double bond

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 9-methoxy-5,9-dimethyldec-3-enoate typically involves multiple steps, starting from simpler organic molecules. One common method involves the esterification of a suitable carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often require controlled temperatures and the removal of water to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as distillation and crystallization ensures the removal of impurities.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 9-methoxy-5,9-dimethyldec-3-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or other alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols.

Wissenschaftliche Forschungsanwendungen

Methyl 9-methoxy-5,9-dimethyldec-3-enoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which Methyl 9-methoxy-5,9-dimethyldec-3-enoate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 9-methoxy-5,9-dimethyldec-3-enoate: shares similarities with other esters and ethers that contain methoxy and methyl groups.

    Ethyl 9-methoxy-5,9-dimethyldec-3-enoate: Similar structure but with an ethyl group instead of a methyl group.

    Propyl 9-methoxy-5,9-dimethyldec-3-enoate: Similar structure but with a propyl group instead of a methyl group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties. This makes it particularly useful in certain synthetic applications and research studies where other similar compounds may not be as effective.

Eigenschaften

CAS-Nummer

61099-51-2

Molekularformel

C14H26O3

Molekulargewicht

242.35 g/mol

IUPAC-Name

methyl 9-methoxy-5,9-dimethyldec-3-enoate

InChI

InChI=1S/C14H26O3/c1-12(8-6-10-13(15)16-4)9-7-11-14(2,3)17-5/h6,8,12H,7,9-11H2,1-5H3

InChI-Schlüssel

DLAQSVDROKZHST-UHFFFAOYSA-N

Kanonische SMILES

CC(CCCC(C)(C)OC)C=CCC(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.